Hydrophilicity Advantage Over the Ethyl Ester Analog: LogP Comparison
The calculated octanol‑water partition coefficient (LogP) for Methyl 4-hydroxyoxane-4-carboxylate is −0.71, whereas the ethyl ester analog (Ethyl 4-hydroxyoxane-4-carboxylate, CAS 179635-06-4) exhibits a LogP of 0.0 [1]. This difference of −0.71 log units indicates that the methyl ester is substantially more hydrophilic. In medicinal chemistry campaigns, lower LogP often correlates with improved aqueous solubility and reduced metabolic clearance via cytochrome P450 pathways, making the methyl ester a preferred fragment when polarity needs to be increased without adding extra hydrogen‑bond donors or acceptors [2].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.71 (predicted) |
| Comparator Or Baseline | Ethyl 4-hydroxyoxane-4-carboxylate: LogP = 0.0 (predicted) |
| Quantified Difference | ΔLogP = −0.71 units (more hydrophilic) |
| Conditions | Predicted values from Molaid computational property modules; conditions standardised for both compounds [1]. |
Why This Matters
Procurement decisions for early‑stage drug discovery often rely on the ability to tune lipophilicity; the methyl ester offers a quantifiably more polar starting point than the ethyl ester, potentially reducing the need for additional polar functionalization steps.
- [1] Molaid. Methyl 4-hydroxyoxane-4-carboxylate (MS_49985) and Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate (MS_17300863). https://www.molaid.com/MS_49985 and https://www.molaid.com/MS_17300863 (accessed 2025-04-24). View Source
- [2] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. View Source
